![molecular formula C20H24F2N2O3S B2704437 2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954002-61-0](/img/structure/B2704437.png)
2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of benzenesulfonamide, which is a class of organic compounds that includes a benzene ring bonded to a sulfonamido group . The “2,4-difluoro” part indicates the presence of two fluorine atoms on the benzene ring. The “N-(4-(2-phenylmorpholino)butyl)” part suggests a butyl chain attached to the nitrogen of the sulfonamide, with a morpholine ring attached to the butyl chain .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonamide core would be attached to a butyl chain with a morpholine ring, and the benzene ring would have two fluorine atoms attached .Chemical Reactions Analysis
Benzenesulfonamides can participate in a variety of chemical reactions. They are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonamides are generally solid at room temperature and have relatively high melting points .Scientific Research Applications
Organic Synthesis and Catalysis
- Oxidative Cross-Coupling Reactions : A study detailed the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters, highlighting the cleavage of the C−H bond and the formation of phenanthridine derivatives using a palladium-copper catalyst system. This work demonstrates the utility of similar compounds in complex organic synthesis processes (Miura et al., 1998).
- Synthesis of Novel Sulfonamides : Another research focused on the synthesis of novel N-substituted phenyl benzenesulfonylureas, including derivatives similar to the compound of interest. This study showcases the adaptability of sulfonamide chemistry for producing diverse molecular structures (Gegen Ta-n, 2015).
Biochemical Applications
- Inhibition of Carbonic Anhydrases : Research on benzenesulfonamide derivatives, including the synthesis of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, revealed their potential as inhibitors for carbonic anhydrase I and II. These findings suggest possible therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,4-difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O3S/c21-17-8-9-20(18(22)14-17)28(25,26)23-10-4-5-11-24-12-13-27-19(15-24)16-6-2-1-3-7-16/h1-3,6-9,14,19,23H,4-5,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREACJLTMVSBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.